3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile
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Overview
Description
3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile: is a nitrogen-containing heterocyclic compound It features a pyrrolizine ring system with an imino group and a phenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted nitrile with an imino compound in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide or toluene.
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolizine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines or thiols can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.
Scientific Research Applications
3-Imino-5-phenyl-3H-pyrrolizine-2-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: Researchers study its interactions with biological molecules to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s imino group and phenyl ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
- 3-Imino-5-phenyl-3H-pyrrolizine-2-carboxamide
- 3-Imino-5-phenyl-3H-pyrrolizine-2-carboxylic acid
- 3-Imino-5-phenyl-3H-pyrrolizine-2-methyl
Uniqueness: Compared to similar compounds, 3-imino-5-phenyl-3H-pyrrolizine-2-carbonitrile is unique due to its specific nitrile group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
3-imino-5-phenylpyrrolizine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3/c15-9-11-8-12-6-7-13(17(12)14(11)16)10-4-2-1-3-5-10/h1-8,16H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZVQRXABCUZND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C3N2C(=N)C(=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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